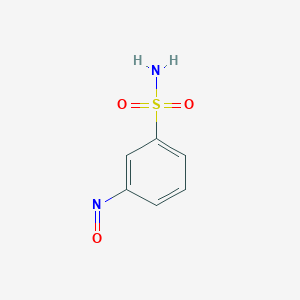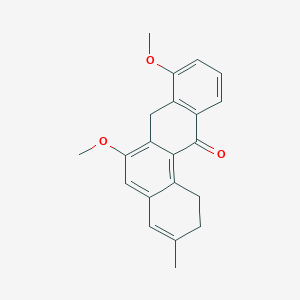
6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure and properties make it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Detailed synthetic routes would include:
Step 1: Formation of intermediate A using reagent X under conditions Y.
Step 2: Conversion of intermediate A to intermediate B using reagent Z under conditions W.
Step 3: Final conversion to this compound using reagent Q under conditions R.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating specific diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-11(1H)-one
- 6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-13(1H)-one
Uniqueness
6,8-Dimethoxy-3-methyl-2,7-dihydrotetraphen-12(1H)-one may have unique properties such as higher stability, specific reactivity, or enhanced biological activity compared to similar compounds.
Propriétés
Numéro CAS |
88165-36-0 |
|---|---|
Formule moléculaire |
C21H20O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
6,8-dimethoxy-3-methyl-2,7-dihydro-1H-benzo[a]anthracen-12-one |
InChI |
InChI=1S/C21H20O3/c1-12-7-8-14-13(9-12)10-19(24-3)17-11-16-15(21(22)20(14)17)5-4-6-18(16)23-2/h4-6,9-10H,7-8,11H2,1-3H3 |
Clé InChI |
RDAFJAGLLXEZTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C3CC4=C(C=CC=C4OC)C(=O)C3=C2CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


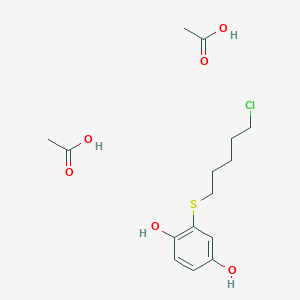

![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
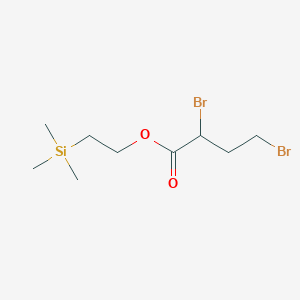
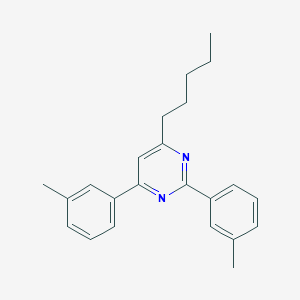
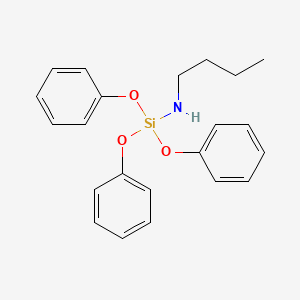
![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)

![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)

